2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one
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Overview
Description
2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one is a heterocyclic compound that belongs to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic benefits . The compound features a pyridazinone core with a methyl group at the 2-position and an oxirane (epoxide) ring attached via a methoxy linker at the 6-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one typically involves the following steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by reacting hydrazine or aryl hydrazines with mixtures of ketones and esters or with 1,4-dicarbonyl compounds.
Introduction of the Methyl Group: The methyl group at the 2-position can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the Oxirane Ring: The oxirane ring can be introduced by reacting the pyridazinone intermediate with an epoxide precursor under basic conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.
Major Products Formed
Scientific Research Applications
2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one has various scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Inhibition of enzymes such as cyclooxygenase (COX) involved in inflammation and pain pathways.
Modulating Receptors: Interaction with specific receptors to modulate biological responses.
Interfering with DNA/RNA: Binding to DNA or RNA to disrupt cellular processes.
Comparison with Similar Compounds
2-Methyl-6-[(oxiran-2-yl)methoxy]pyridazin-3(2H)-one can be compared with other similar compounds, such as:
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents at various positions.
Epoxide-Containing Compounds: Compounds with oxirane rings attached to different core structures.
Similar Compounds
6-[4-(5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl)phenyl]pyridazin-3(2H)-one: A potent PDE-III inhibitor with enhanced potency due to the methyl group at the C-5 position.
2-(3,4-Difluorophenyl)-4-(3-hydroxy-3-methylbutoxy)-5-(4-methanesulfonylphenyl)-2H-pyridazin-3-one: A selective cyclooxygenase-2 inhibitor.
Properties
CAS No. |
62574-56-5 |
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Molecular Formula |
C8H10N2O3 |
Molecular Weight |
182.18 g/mol |
IUPAC Name |
2-methyl-6-(oxiran-2-ylmethoxy)pyridazin-3-one |
InChI |
InChI=1S/C8H10N2O3/c1-10-8(11)3-2-7(9-10)13-5-6-4-12-6/h2-3,6H,4-5H2,1H3 |
InChI Key |
NACYGARANACAEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C=CC(=N1)OCC2CO2 |
Origin of Product |
United States |
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